molecular formula C11H13NO2S B2857122 3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile CAS No. 313534-70-2

3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile

Cat. No.: B2857122
CAS No.: 313534-70-2
M. Wt: 223.29
InChI Key: SWOYAUHKJYFBEH-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile is a sulfonyl-substituted propanenitrile derivative characterized by a 3,4-dimethylphenyl group attached to a sulfonyl moiety, which is further linked to a nitrile-bearing propane chain. The sulfonyl group imparts strong electron-withdrawing properties, influencing reactivity, solubility, and biological interactions .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-9-4-5-11(8-10(9)2)15(13,14)7-3-6-12/h4-5,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOYAUHKJYFBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)CCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with propanenitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. The nitrile group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

The table below compares key structural and functional properties of 3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile with similar compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Functional Group Potential Applications
3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile Not available C₁₁H₁₃NO₂S ~237.3 (calc.) 3,4-Dimethylphenyl, sulfonyl Sulfonyl, nitrile Enzyme inhibition, drug design
3-(Methylsulfonyl)propanenitrile 54863-37-5 C₄H₇NO₂S 133.17 Methyl, sulfonyl Sulfonyl, nitrile Chemical intermediates
3-[(3,5-Dimethylphenyl)amino]propanenitrile 36034-62-5 C₁₁H₁₄N₂ 174.24 3,5-Dimethylphenyl, amino Amino, nitrile Bioactive compound synthesis
3-[(4-Acetylphenyl)(methyl)amino]propanenitrile Not available C₁₂H₁₄N₂O 202.25 4-Acetylphenyl, methylamino Amino, nitrile Pharmaceutical intermediates
3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile 851169-06-7 C₁₀H₁₃N₃O₂ 207.23 3,4-Dihydroxyphenyl, hydrazinyl Hydrazinyl, nitrile Antioxidant or enzyme modulation
Key Observations:

Substituent Position: The 3,4-dimethylphenyl group introduces steric hindrance and ortho/para electronic effects, differing from the 3,5-dimethyl substitution in ’s amino derivative, which may alter binding affinity in enzyme interactions .

Biological Activity: Sulfonyl propanenitriles (e.g., ) are often intermediates in drug synthesis, while amino derivatives () are explored for bioactive properties, suggesting divergent applications .

Pharmaceutical Potential
  • Enzyme Inhibition: Sulfonyl groups are critical in enzyme inhibitors (e.g., kinase or protease inhibitors). The 3,4-dimethylphenyl substitution in the target compound may enhance hydrophobic interactions with enzyme pockets, a feature observed in structurally related nitriles like N-(4-dimethylamino 3,5-dinitrophenyl) acetonitrile () .
  • Antibiotic Fragments: Analogues such as (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile () highlight nitriles’ role in antibiotic synthesis, suggesting the target compound could serve as a precursor for antimicrobial agents .
Material Science and Reactivity
  • Polymerization : Nitriles with sulfonyl groups (e.g., ) are used in radical-initiated polymerization, where the electron-withdrawing sulfonyl group stabilizes reactive intermediates .
  • Solubility and Stability : The 3,4-dimethylphenyl group likely increases lipophilicity compared to polar analogues like 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile (), impacting solubility in organic solvents .

Biological Activity

3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile is a synthetic compound with significant potential in biochemical research and medicinal applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C11H13NO2S
  • Molecular Weight : 223.3 g/mol
  • CAS Number : 313534-70-2

The compound features a sulfonyl group attached to a propanenitrile backbone, which contributes to its unique reactivity and biological properties.

The biological activity of 3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activities and modulate various biochemical pathways. The sulfonyl group is particularly reactive, allowing for the formation of sulfone derivatives through oxidation, while the nitrile group can participate in hydrogen bonding, enhancing the compound's binding affinity to target proteins.

Biological Activity Overview

Potential Applications:

  • Biochemical Probes : Investigated for its potential to study enzyme activities and protein interactions.
  • Therapeutic Properties : Explored for anti-inflammatory and anticancer activities.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionCovalent modification of enzyme active sites
Anti-inflammatoryPotential reduction in inflammatory markers
AnticancerInhibition of cancer cell proliferation

Case Studies

  • Enzyme Interaction Studies :
    Research has shown that 3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile effectively inhibits specific enzymes involved in metabolic pathways. For instance, studies demonstrated its ability to inhibit serine proteases, which are crucial in various physiological processes.
  • Anti-inflammatory Effects :
    In vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests a potential therapeutic role in treating inflammatory diseases.
  • Anticancer Research :
    Preliminary studies have highlighted the compound's cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases, which are pivotal in programmed cell death pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile, it is essential to compare it with structurally similar compounds:

Compound NameFunctional GroupUnique Property
3-[(3,4-Dimethylphenyl)sulfonamide]AmideReduced reactivity compared to nitrile
3-[(3,4-Dimethylphenyl)sulfonic acid]Carboxylic AcidWater-soluble; less bioactive

The presence of both sulfonyl and nitrile groups in 3-[(3,4-Dimethylphenyl)sulfonyl]propanenitrile confers distinct chemical reactivity and biological activity that is not present in its analogs.

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